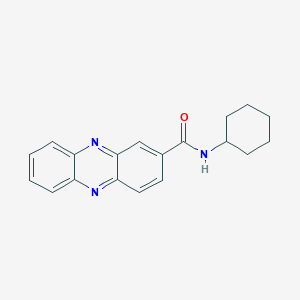

N-cyclohexylphenazine-2-carboxamide

Description

N-Cyclohexylphenazine-2-carboxamide is a synthetic organic compound characterized by a phenazine core substituted with a carboxamide group at the 2-position and a cyclohexyl moiety attached via the nitrogen atom. Phenazine derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties.

The synthesis of analogous compounds, such as N-(carboxymethyl)cycloheximide (), involves multi-step reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DMF (dimethylformamide) as solvents, with yields ranging from 41.4% to 76.7% depending on substituents . These methods may inform synthetic strategies for N-cyclohexylphenazine-2-carboxamide.

Properties

IUPAC Name |

N-cyclohexylphenazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h4-5,8-12,14H,1-3,6-7H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYXYUVGNIXMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylphenazine-2-carboxamide typically involves the reaction of phenazine-2-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of N-cyclohexylphenazine-2-carboxamide may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods utilize automated systems to precisely control reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylphenazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the phenazine ring to dihydrophenazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrophenazine derivatives.

Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

N-cyclohexylphenazine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

Biology: Studied for its antimicrobial properties and its role in bacterial interactions.

Mechanism of Action

The mechanism of action of N-cyclohexylphenazine-2-carboxamide involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can act as an electron shuttle, modifying cellular redox states and affecting gene expression patterns. It can also interfere with biofilm formation and architecture, enhancing bacterial survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) N-(Carboxymethyl)cycloheximide

- Structure : Features a cyclohexyl group and carboxamide but lacks the phenazine core.

- Synthesis : Achieved via coupling reactions using PyBOP and amines like 3,5-dimethyl-1-adamantamine, yielding 45.5–76.7% pure product .

(b) Cyclophosphamide

- Structure: An oxazaphosphorine derivative with bis(2-chloroethyl)amino groups (CAS 6055-19-2) .

- Properties: Solubility: Freely soluble in ethanol (~750 g/L) and water . Applications: Widely used as an alkylating chemotherapeutic agent.

- Contrast : Unlike N-cyclohexylphenazine-2-carboxamide, cyclophosphamide’s mechanism involves DNA crosslinking via phosphoramide mustard, whereas phenazine derivatives may act as intercalators or redox cyclers .

Key Observations :

- PyBOP-mediated couplings (used for N-(carboxymethyl)cycloheximide) offer moderate-to-high yields, suggesting utility for synthesizing carboxamide derivatives like N-cyclohexylphenazine-2-carboxamide .

- Cyclophosphamide’s industrial synthesis prioritizes scalability over stepwise purity, unlike research-scale phenazine analogues .

Solubility and Stability

- N-Cyclohexylphenazine-2-carboxamide : Predicted low water solubility due to the hydrophobic phenazine and cyclohexyl groups. Stability under acidic/basic conditions remains uncharacterized.

- Cyclophosphamide: High water solubility facilitates intravenous administration, but it requires metabolic activation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.